Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate
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Overview
Description
Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a fused ring system containing both benzene and dioxane rings, and an amino group attached to the benzodioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodioxane derivatives.
Scientific Research Applications
Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and benzodioxane ring system allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxane ring system but has an acetyl group instead of an amino group.
1,4-Benzodioxane-6-yl methyl ketone: Similar to the above compound, it has a ketone group instead of an amino group.
Indole Derivatives: These compounds also contain fused ring systems and exhibit diverse biological activities.
Uniqueness
Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is unique due to the presence of both the amino group and the ester functional group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)5-7-4-9-10(6-8(7)12)16-3-2-15-9/h4,6H,2-3,5,12H2,1H3 |
InChI Key |
WHTLALIKSKPHBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1N)OCCO2 |
Origin of Product |
United States |
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